The applications of pyridine derivatives span across various fields, including pharmaceuticals, agrochemicals, and materials science. For example, the synthesis of new pyridine and 1,2,4-triazine derivatives from 6-aryl-3-chloromethyl-1,2,4-triazine 4-oxides demonstrates the flexibility of these compounds in creating diverse chemical libraries3. This versatility is crucial for the development of new drugs and other functional materials. Furthermore, the modified synthesis of 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in the synthesis of Dexlansoprazole, showcases the importance of pyridine derivatives in the treatment of gastroesophageal reflux disease (GERD) and other gastric acid-related diseases4. The green metrics assessment of this synthesis process also emphasizes the environmental considerations in the production of such compounds, highlighting the move towards more sustainable chemistry practices.
The mechanism of action for pyridine derivatives can be quite complex and varies depending on the specific reaction they are involved in. For instance, 4-(Dimethylamino)pyridine has been shown to be an effective catalyst in the iodolactonisation of γ,δ-unsaturated carboxylic acids, leading to the formation of γ-lactones and δ-lactones under neutral conditions at room temperature1. The catalytic mechanism proposed in this study could provide insights into the reactivity of similar pyridine N-oxides. Additionally, the kinetics and mechanism of oxidation reactions involving 4-(dimethylamino)pyridinium chlorochromate (DMAPCC) have been studied, revealing the compound's role as an oxidant for cobalt (III) bound and unbound α-hydroxy acids2. These studies highlight the catalytic and reactive nature of pyridine derivatives, which could be extrapolated to understand the behavior of 4-Chloro-2,3-dimethylpyridine 1-oxide in similar contexts.
4-Chloro-2,3-dimethylpyridine 1-oxide falls under the category of organic compounds known as pyridine derivatives. Pyridines are aromatic heterocycles containing nitrogen, and their derivatives often exhibit significant biological activity. This particular compound is notable for its use as an intermediate in the synthesis of proton pump inhibitors and other pharmaceuticals .
This method showcases high efficiency and purity levels suitable for further applications.
The molecular structure of 4-chloro-2,3-dimethylpyridine 1-oxide features a pyridine ring substituted at the 4-position with a chlorine atom and at the 2 and 3 positions with methyl groups. The presence of the N-oxide functional group introduces an oxygen atom bonded to the nitrogen atom in the pyridine ring.
The compound exhibits a planar structure typical of aromatic systems, contributing to its stability and reactivity in various chemical environments.
4-Chloro-2,3-dimethylpyridine 1-oxide participates in several chemical reactions due to its electrophilic nature:
These reactions are essential for synthesizing more complex molecules in medicinal chemistry .
The physical and chemical properties of 4-chloro-2,3-dimethylpyridine 1-oxide include:
This compound is classified with hazard statements indicating that it may cause skin irritation and serious eye irritation. Proper safety protocols should be followed when handling this substance.
4-Chloro-2,3-dimethylpyridine 1-oxide finds applications primarily in:
The molecular architecture of 4-Chloro-2,3-dimethylpyridine 1-oxide features a six-membered aromatic pyridine ring oxidized at the nitrogen atom (position 1), with chlorine at position 4 and methyl groups at positions 2 and 3. This arrangement creates significant dipole moments due to the electron-withdrawing chlorine and the electron-donating N-oxide group. Systematic naming follows IUPAC conventions as 4-Chloro-2,3-dimethylpyridine 1-oxide, with alternative designations including 4-Chloro-2,3-dimethylpyridine N-Oxide and registry identifiers (CAS: 59886-90-7; MDL: MFCD06411125) [1] [4] [9]. The N-oxide functionality adopts a semi-polar N⁺–O⁻ bond configuration, substantially altering electron density across the ring system and enhancing reactivity at adjacent carbon positions.
Crystallographic analyses reveal that the molecule adopts a near-planar conformation with characteristic bond distortions around the N-oxide group. The chlorine substituent contributes to molecular polarity (calculated LogP = 0.48) and influences intermolecular interactions, while methyl groups introduce steric considerations in reactions [9]. Hydrogen-bonding parameters significantly impact its crystalline structure and solubility profile, as evidenced by melting point consistency (103–108°C) across commercial sources [1] [4] [5].
Table 1: Key Physical Properties of 4-Chloro-2,3-dimethylpyridine 1-oxide
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 157.60 g/mol | - |
Melting Point | 103–108°C | - |
Boiling Point | 338.5°C | 760 mmHg |
Density | 1.19–1.20 g/cm³ | Room temperature |
Flash Point | 158.5°C | - |
Vapor Pressure | 0.346 Pa | 25°C |
Solubility | Slightly soluble in chloroform and methanol | Room temperature |
Spectroscopic signatures include distinctive NMR resonances: methyl protons appear near δ 2.5–2.6 ppm, ring protons between δ 7–8 ppm, and characteristic IR stretches for N-O at 1250–1280 cm⁻¹. Mass spectrometry shows molecular ion clusters at m/z 157/159 (3:1 ratio) reflecting natural chlorine isotope abundance [4] [9].
Pyridine N-oxides emerged as significant heterocyclic systems following pioneering 20th-century investigations into aromatic nitrogen compounds. The development of 4-Chloro-2,3-dimethylpyridine 1-oxide reflects broader advancements in heterocyclic synthesis methodologies, particularly electrophilic substitution and oxidation techniques. Early routes utilized harsh conditions, but modern approaches employ controlled oxidants like meta-chloroperbenzoic acid or hydrogen peroxide catalysts to convert precursor pyridines to N-oxides with improved selectivity [1] [7].
The compound’s synthesis evolution illustrates key heterocyclic reactivity principles. Initial preparations involved direct chlorination of dimethylpyridine precursors, but regioselectivity challenges prompted alternative strategies. Contemporary routes start from 4-nitro-2,3-dimethylpyridine N-oxide, undergoing nucleophilic aromatic substitution (SNAr) with chloride under phase-transfer conditions (acetonitrile/benzyltributylammonium chloride), achieving 98.5% yield through N-oxide activation of the ring toward displacement [1]. This methodology leverages the profound electronic influence of the N-oxide group, which increases electron density at ortho/para positions, enabling transformations impractical in non-oxidized pyridines [7] [9].
Table 2: Synthetic Evolution of 4-Chloro-2,3-dimethylpyridine 1-oxide
Synthetic Approach | Key Reagents/Conditions | Yield | Era |
---|---|---|---|
Direct Chlorination | Cl₂, Lewis acid catalysts | Moderate | Mid-20th C. |
Halex Displacement | NaCl, CH₃CN/HCl, phase-transfer catalyst | >97% | Late 20th C. |
Modern Optimization | Improved phase-transfer agents | >98.5% | 21st Century |
Heterocyclic nomenclature systems (Hantzsch-Widman) categorize this compound under azine oxides, reflecting its bicyclic electron distribution. Its stability profile—requiring frozen storage under inert gas due to air and moisture sensitivity—exemplifies handling challenges associated with N-heterocyclic N-oxides [4] [5] [7].
This compound serves as a crucial synthon in proton-pump inhibitor (PPI) development, specifically for generating antiulcer agents like rabeprazole and lansoprazole. Its molecular architecture provides the core pyridine N-oxide structure functionalized for subsequent coupling with benzimidazole units. Under International Nonproprietary Name (INN) designations, it is formally recognized as Rabeprazole Impurity 40 and Lansoprazole Impurity 57, highlighting its role in pharmaceutical impurity profiling and quality control [1] [9]. Synthetic routes to these therapeutics employ 4-Chloro-2,3-dimethylpyridine 1-oxide as a key electrophilic intermediate where the chlorine undergoes nucleophilic displacement by thiolate anions or similar nucleophiles.
Table 3: Pharmaceutical Applications of 4-Chloro-2,3-dimethylpyridine 1-oxide
Therapeutic Agent | Role of Compound | Associated Impurity Designation |
---|---|---|
Rabeprazole | Pyridine ring precursor | Rabeprazole Impurity 40 |
Lansoprazole | Intermediate for substituted pyridine | Lansoprazole Impurity 57 (EP Impurity 16) |
Investigational PPIs | Structural scaffold modification | Not specified |
In agrochemical contexts, pyridine derivatives constitute over 50% of 21st-century commercialized pesticides. While direct applications of this specific compound remain proprietary, its structural analogs demonstrate insecticidal and herbicidal activities. The electron-deficient ring system (enhanced by N-oxidation) enables binding to biological targets, with potential for creating patentable structures that circumvent existing intellectual property [6]. Recent innovations (2021–2024) exploit similar chloro-methylpyridine N-oxides to develop compounds with novel modes of action against resistant pest strains, leveraging the N-oxide’s ability to improve systemic mobility in plant tissues [6] [9].
The compound’s commercial availability in high purity (>98.0% by GC/T) from specialty suppliers (e.g., TCI Chemicals, Sigma-Aldrich) facilitates ongoing research [2] [4]. Current investigations explore its utility in metal coordination chemistry—potentially relevant to catalytic or biomimetic systems—and as a building block for functionalized materials, extending its significance beyond traditional medicinal applications into advanced material science domains [4] [9].
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5